2-氨基丙二酸二甲酯(H-DL-Gly(CO2Me)-OMe)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

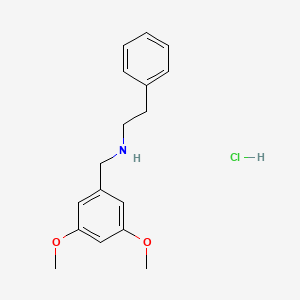

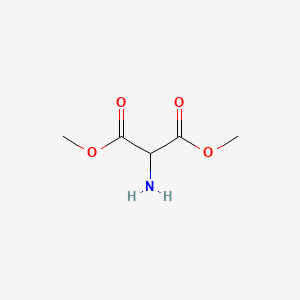

Dimethyl aminomalonate hydrochloride, also known as aminomalonic acid dimethyl ester hydrochloride, is a hydrochloride salt of a dialkyl aminomalonate . It has a molecular weight of 183.59 .

Synthesis Analysis

Dimethyl aminomalonate hydrochloride may be used in the synthesis of methyl 3-phenyl-5-hydantoincarboxylate and Boc-Leu-Ama (OMe) 2 (Boc= tert -butyloxycarbonyl, Leu= leucine, Ama= aminomalonic acid) . It may also be used as a starting reagent in the synthesis of ( R, S )-2-phenethylcysteine hydrochloride, dimethyl 2,2,2-polynitroalkylnitroaminonitromalonate, and spirotryprostatin B .Molecular Structure Analysis

The linear formula of Dimethyl aminomalonate is NH2CH(COOCH3)2 · HCl . The molecular structure can be represented by the SMILES string Cl [H].COC (=O)C (N)C (=O)OC .Physical And Chemical Properties Analysis

Dimethyl aminomalonate hydrochloride appears as crystals . It has a melting point of 160 °C (dec.) (lit.) . It is soluble in water at 25 mg/mL, yielding a clear, colorless to faintly yellow solution .科学研究应用

Synthesis of Hydantoin Derivatives

Dimethyl 2-aminomalonate is used in the synthesis of methyl 3-phenyl-5-hydantoincarboxylate . Hydantoins are important compounds in medicinal chemistry, often used as precursors for various pharmaceuticals. They possess anticonvulsant, hypnotic, and diuretic properties.

Peptide Synthesis

This compound serves as a starting reagent in the synthesis of Boc-Leu-Ama (OMe)2 , where Boc is tert-butyloxycarbonyl, Leu is leucine, and Ama is aminomalonic acid. This application is crucial in peptide synthesis, particularly in the production of peptide-based drugs.

Production of Cysteine Derivatives

It is utilized in the synthesis of (R, S)-2-phenethylcysteine hydrochloride , a derivative of the amino acid cysteine. Such derivatives are valuable in biochemistry and pharmacology for their potential antioxidant and therapeutic effects.

Creation of Polynitro Compounds

Researchers use dimethyl 2-aminomalonate to create dimethyl 2,2,2-polynitroalkylnitroaminonitromalonate . These polynitro compounds are studied for their explosive properties and potential use in materials science.

Synthesis of Spirotryprostatin B

This compound is a key reagent in the synthesis of spirotryprostatin B , a natural product with potential antitumor activity. The ability to synthesize such compounds is vital for drug discovery and development.

Organic Building Blocks

Dimethyl 2-aminomalonate serves as an organic building block for various chemical syntheses. Its structure allows for the introduction of amino groups into target molecules, which is a fundamental step in organic synthesis .

安全和危害

作用机制

Target of Action

Dimethyl 2-aminomalonate, also known as aminomalonic acid dimethyl ester hydrochloride , is a complex compound used in various chemical reactionsIt’s known to be used in the synthesis of other compounds, indicating that its targets could vary depending on the specific reaction it’s involved in .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it may be used in the synthesis of methyl 3-phenyl-5-hydantoincarboxylate and Boc-Leu-Ama(OMe)2 (Boc= tert-butyloxycarbonyl, Leu= leucine, Ama= aminomalonic acid) . The exact mode of action would depend on the specific reaction and the other compounds involved.

Biochemical Pathways

For example, it’s used in a transition-metal-free decarboxylation coupling process for the preparation of α-amino acid esters .

Pharmacokinetics

It’s known that the compound has high gi absorption . Its bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The molecular and cellular effects of Dimethyl 2-aminomalonate’s action would depend on the specific reaction it’s involved in. For instance, in the synthesis of methyl 3-phenyl-5-hydantoincarboxylate, it contributes to the formation of this new compound .

属性

IUPAC Name |

dimethyl 2-aminopropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-9-4(7)3(6)5(8)10-2/h3H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDFJESNGMDHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-aminomalonate | |

CAS RN |

16115-80-3 |

Source

|

| Record name | Dimethyl aminomalonate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016115803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrobromide; 95%](/img/structure/B6351889.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)

![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)

![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)

amine hydrobromide; 95%](/img/structure/B6351942.png)